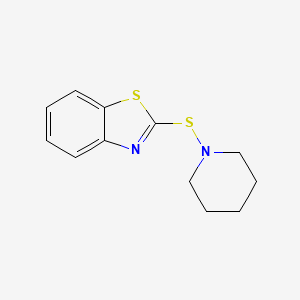
2-(Piperidinothio)benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidinothio)benzothiazole is a chemical compound with the molecular formula C12H14N2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinothio)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with piperidine. One common method includes the use of a base-promoted intramolecular C-S bond coupling cyclization in dioxane. This reaction is efficient and convenient, providing good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidinothio)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dioxane or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiazole compounds.
Applications De Recherche Scientifique
2-(Piperidinothio)benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 2-(Piperidinothio)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Piperidinothio)benzothiazole include:
- 2-Mercaptobenzothiazole
- 2-Aminobenzothiazole
- 2-Phenylbenzothiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzothiazole ring with a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
26773-65-9 |
|---|---|
Formule moléculaire |
C12H14N2S2 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
2-piperidin-1-ylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H14N2S2/c1-4-8-14(9-5-1)16-12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,1,4-5,8-9H2 |
Clé InChI |
CAHGZULPDQXGMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)SC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















